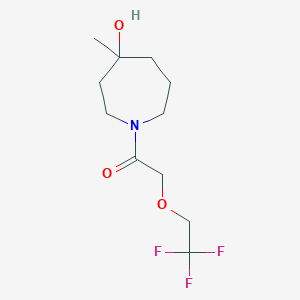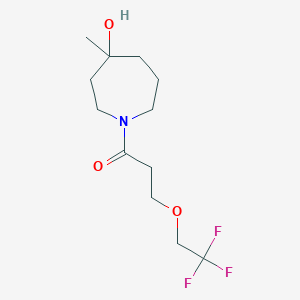
4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide, also known as HMAS, is a synthetic compound that has gained significant attention in scientific research due to its potential therapeutic applications. HMAS belongs to the class of sulfonamide compounds and has been shown to exhibit potent inhibitory effects on a variety of biological targets.
Mécanisme D'action
The mechanism of action of 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide involves the inhibition of various biological targets, including carbonic anhydrase, metalloproteinases, and histone deacetylases. By inhibiting these targets, 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide can disrupt various cellular processes, ultimately leading to cell death in cancer cells.
Biochemical and Physiological Effects:
4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide has been shown to exhibit a variety of biochemical and physiological effects in vitro and in vivo. It has been shown to induce cell death in cancer cells, inhibit angiogenesis, and reduce tumor growth in animal models. 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide has also been shown to exhibit anti-inflammatory effects and has been investigated for its potential use in treating inflammatory bowel disease.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide is its potent inhibitory effects on various biological targets. This makes it a valuable tool for studying the role of these targets in various disease conditions. However, one limitation of 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide is its potential toxicity, which can limit its use in certain experiments.
Orientations Futures
There are several future directions for research on 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide. One potential area of investigation is its use in combination with other therapeutic agents for cancer treatment. 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide has also been investigated for its potential use in treating other disease conditions, such as inflammatory bowel disease and osteoporosis. Additionally, further studies are needed to determine the optimal dosage and administration of 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide for therapeutic use.
Méthodes De Synthèse
The synthesis of 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide can be achieved through a multi-step process involving the reaction of 4-methyl-1-pyrrole-2-carboxylic acid with 4-(aminomethyl)-4-methylazepan-1-ol, followed by the addition of sulfonyl chloride. The resulting product is then purified through crystallization to obtain pure 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide.
Applications De Recherche Scientifique
4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide has been extensively studied for its potential therapeutic applications in various disease conditions. It has been shown to exhibit potent inhibitory effects on a variety of biological targets, including carbonic anhydrase, metalloproteinases, and histone deacetylases. 4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide has also been investigated for its potential use in cancer treatment, as it has been shown to induce cell death in cancer cells.
Propriétés
IUPAC Name |
4-(4-hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21N3O4S/c1-13(18)4-3-6-16(7-5-13)21(19,20)10-8-11(12(14)17)15(2)9-10/h8-9,18H,3-7H2,1-2H3,(H2,14,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJOJCIONWBWLSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCN(CC1)S(=O)(=O)C2=CN(C(=C2)C(=O)N)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-Hydroxy-4-methylazepan-1-yl)sulfonyl-1-methylpyrrole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2,3-Dihydro-benzo[1,4]dioxin-6-yl)-2-[1-(4-methoxy-phenyl)-1H-tetrazol-5-ylsulfanyl]-ethanone](/img/structure/B6634978.png)
![2-[(4-Fluoro-2,6-dimethylphenyl)sulfonylamino]acetic acid](/img/structure/B6634983.png)
![3-[Cyclopropyl-(4-fluoro-2,6-dimethylphenyl)sulfonylamino]propanoic acid](/img/structure/B6634990.png)

![n-[2-(Oxan-2-yl)ethyl]prop-2-enamide](/img/structure/B6635022.png)
![N-[[1-(3-chloro-5-fluorophenyl)triazol-4-yl]methyl]-2-methylpropan-2-amine](/img/structure/B6635026.png)
![3-[(5-Chloropyrazine-2-carbonyl)amino]-2-methylbutanoic acid](/img/structure/B6635028.png)





![4-Methyl-1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)azepan-4-ol](/img/structure/B6635066.png)
![1-[(3-Methylcyclopentyl)methylcarbamoyl]cyclobutane-1-carboxylic acid](/img/structure/B6635071.png)